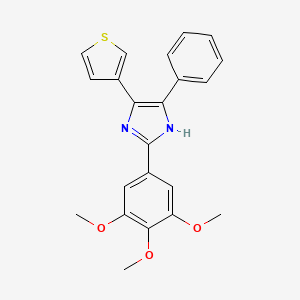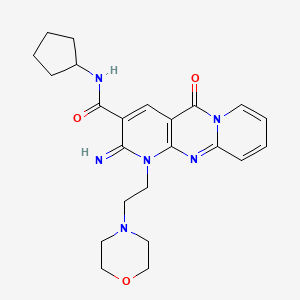![molecular formula C23H28N4O3 B11616803 5-[4-(diethylamino)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B11616803.png)
5-[4-(diethylamino)phenyl]-1,3-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(二乙基氨基)苯基]-1,3-二甲基-5,8,9,10-四氢嘧啶并[4,5-b]喹啉-2,4,6(1H,3H,7H)-三酮是一种结构独特、在多个领域具有潜在应用的复杂有机化合物。该化合物属于嘧啶喹啉衍生物类,这类化合物以其多样的生物活性及其潜在的治疗应用而闻名。
准备方法
合成路线和反应条件
5-[4-(二乙基氨基)苯基]-1,3-二甲基-5,8,9,10-四氢嘧啶并[4,5-b]喹啉-2,4,6(1H,3H,7H)-三酮的合成通常涉及多步有机反应。一种常见的方法是将4-(二乙基氨基)苯甲醛与1,3-二甲基巴比妥酸在合适催化剂存在下进行缩合。反应在回流条件下,在合适的溶剂(如乙醇或甲醇)中进行。得到的中间体然后环化形成所需的嘧啶喹啉衍生物。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大的规模上进行。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和产率。此外,反应条件(如温度、压力和催化剂浓度)的优化对于大规模合成至关重要。
化学反应分析
反应类型
5-[4-(二乙基氨基)苯基]-1,3-二甲基-5,8,9,10-四氢嘧啶并[4,5-b]喹啉-2,4,6(1H,3H,7H)-三酮会发生各种化学反应,包括:
氧化: 该化合物可以使用氧化剂(如高锰酸钾或过氧化氢)进行氧化。
还原: 还原反应可以使用还原剂(如硼氢化钠或氢化铝锂)进行。
取代: 该化合物可以进行亲核取代反应,特别是在二乙基氨基处。
常用试剂和条件
氧化: 高锰酸钾在酸性或中性介质中。
还原: 硼氢化钠在甲醇或乙醇中。
取代: 亲核试剂(如胺或硫醇)在碱(如氢氧化钠)存在下。
主要形成的产物
氧化: 形成具有氧化官能团的喹啉衍生物。
还原: 形成具有改变的官能团的还原衍生物。
取代: 形成取代衍生物,其中新的官能团取代二乙基氨基。
科学研究应用
5-[4-(二乙基氨基)苯基]-1,3-二甲基-5,8,9,10-四氢嘧啶并[4,5-b]喹啉-2,4,6(1H,3H,7H)-三酮在科学研究中有多种应用:
化学: 用作合成更复杂有机分子的构建单元。
生物学: 研究其作为具有抗菌、抗病毒和抗癌特性的生物活性化合物的潜力。
医学: 探索其潜在的治疗应用,包括作为抗炎和止痛剂。
工业: 用于开发具有特定性能的新材料,如染料和颜料。
作用机制
5-[4-(二乙基氨基)苯基]-1,3-二甲基-5,8,9,10-四氢嘧啶并[4,5-b]喹啉-2,4,6(1H,3H,7H)-三酮的作用机制涉及其与特定分子靶标和途径的相互作用。该化合物可能通过抑制参与各种生物过程的酶或受体来发挥作用。例如,它可能抑制某些激酶或蛋白酶的活性,从而导致信号通路和细胞反应的调节。
相似化合物的比较
类似化合物
5-(4-溴苯基)-1,3-二甲基-5,8,9,10-四氢嘧啶并[4,5-b]喹啉-2,4,6(1H,3H,7H)-三酮: 结构类似,但用溴原子代替二乙基氨基。
5-(4-甲基苯基)-1,3-二甲基-5,8,9,10-四氢嘧啶并[4,5-b]喹啉-2,4,6(1H,3H,7H)-三酮: 结构类似,但用甲基代替二乙基氨基。
独特性
5-[4-(二乙基氨基)苯基]-1,3-二甲基-5,8,9,10-四氢嘧啶并[4,5-b]喹啉-2,4,6(1H,3H,7H)-三酮的独特性在于其特定的官能团及其排列,赋予其独特的化学和生物特性。二乙基氨基的存在增强了其溶解性和反应性,使其成为各种应用的宝贵化合物。
属性
分子式 |
C23H28N4O3 |
|---|---|
分子量 |
408.5 g/mol |
IUPAC 名称 |
5-[4-(diethylamino)phenyl]-1,3-dimethyl-7,8,9,10-tetrahydro-5H-pyrimido[4,5-b]quinoline-2,4,6-trione |
InChI |
InChI=1S/C23H28N4O3/c1-5-27(6-2)15-12-10-14(11-13-15)18-19-16(8-7-9-17(19)28)24-21-20(18)22(29)26(4)23(30)25(21)3/h10-13,18,24H,5-9H2,1-4H3 |
InChI 键 |
SRPGUXHGSCEGJH-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)C1=CC=C(C=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)N(C(=O)N4C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[4-(4-chlorophenyl)-3-cyano-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11616723.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616726.png)

![N-Tert-butyl-2-[N-(4-methylphenyl)4-methoxybenzenesulfonamido]acetamide](/img/structure/B11616732.png)
![6-(5-((2-(4-Ethylpiperazin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)hexanoic acid](/img/structure/B11616740.png)
![[({[2-(5-Methoxy-1H-indol-3-YL)ethyl]carbamoyl}methyl)sulfanyl]sulfonate](/img/structure/B11616742.png)
![7-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11616757.png)

![3-bromo-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11616778.png)
![methyl 6-imino-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B11616790.png)
![N-tert-butyl-3-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]propanamide](/img/structure/B11616792.png)
![(2Z)-N-(4-ethoxyphenyl)-3-ethyl-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11616795.png)
![4-[(4Z)-4-{[5-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)furan-2-yl]methylidene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B11616797.png)
![2-[(2E)-2-[4-(dimethylamino)benzylidene]-1-(1,1-dioxido-1,2-benzothiazol-3-yl)hydrazinyl]ethanol](/img/structure/B11616801.png)
